N-(4-Aminophenyl)-N-methylmethanesulfonamide

Descripción

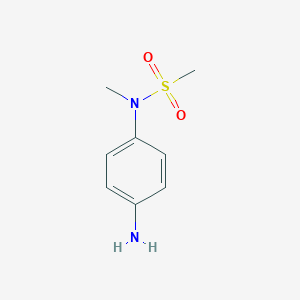

N-(4-Aminophenyl)-N-methylmethanesulfonamide (CAS: 109903-35-7) is a sulfonamide derivative with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol . Structurally, it consists of a methanesulfonamide group (-SO₂NHCH₃) attached to a 4-aminophenyl ring. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with distinct hydrogen-bonding interactions, forming a three-dimensional network .

This compound is pharmacologically significant as an intermediate or impurity reference material in antimigraine therapies, notably related to Sumatriptan Succinate .

Propiedades

IUPAC Name |

N-(4-aminophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZAFDOASDXMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256733 | |

| Record name | N-(4-Aminophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251552-20-2 | |

| Record name | N-(4-Aminophenyl)-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251552-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction typically employs methyl iodide (CH₃I) as the methylating agent in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing the transition state. Elevated temperatures (60–80°C) and prolonged reaction times (8–12 hours) are standard to achieve high yields.

Key Reaction Parameters:

-

Molar Ratio: A 1.2:1 excess of methyl iodide to 4-aminobenzenesulfonamide ensures complete methylation.

-

Base Selection: K₂CO₃ is preferred over NaOH for its milder reactivity, reducing side reactions such as over-methylation or hydrolysis.

-

Solvent Optimization: DMF outperforms DMSO in yield consistency due to better solubility of intermediates.

Workup and Purification

Post-reaction, the mixture is quenched with ice water to precipitate the product. Crude material is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >85% purity. High-performance liquid chromatography (HPLC) analysis confirms the absence of unreacted starting material or dimethylated byproducts.

Reduction of Nitro Precursors

An alternative route involves synthesizing N-(4-nitrophenyl)-N-methylmethanesulfonamide followed by catalytic hydrogenation to reduce the nitro group to an amine. This method is advantageous for avoiding direct handling of aromatic amines during early synthesis stages.

Nitro Compound Synthesis

4-Nitrobenzenesulfonamide is first methylated using methyl iodide under conditions similar to Section 1.1. The nitro group remains intact during methylation due to its electron-withdrawing nature, directing reactivity toward the sulfonamide nitrogen.

Catalytic Hydrogenation

The nitro intermediate undergoes hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst. Ethanol or methanol serves as the solvent, with hydrogen gas (H₂) pressurized at 3–5 bar. Reaction temperatures of 70–80°C ensure complete reduction within 1–2 hours.

Critical Considerations:

-

Catalyst Loading: 5% Pd/C (w/w relative to substrate) balances cost and activity.

-

Byproduct Management: Residual palladium is removed via activated charcoal filtration, achieving <10 ppm metal content in the final product.

Yield and Scalability

This two-step process achieves an overall yield of 72–78%, with scalability demonstrated in batch reactors up to 100 kg. Continuous hydrogenation systems further enhance throughput by minimizing catalyst deactivation.

Industrial-Scale Production

Large-scale manufacturing prioritizes cost efficiency and safety, often employing continuous flow reactors for methylation and hydrogenation steps.

Continuous Methylation

In flow systems, 4-aminobenzenesulfonamide and methyl iodide are mixed in a micromixer before entering a heated tubular reactor. Residence times of 30–45 minutes at 80°C achieve near-quantitative conversion, with in-line IR spectroscopy monitoring reaction progress.

Integrated Hydrogenation

Downstream hydrogenation uses fixed-bed reactors packed with Pd/Al₂O₃ catalysts. Supercritical CO₂ as a co-solvent improves H₂ diffusion, reducing reaction times to <30 minutes. This approach eliminates solvent recovery steps, aligning with green chemistry principles.

Comparative Analysis of Methods

| Parameter | Direct Methylation | Nitro Reduction | Industrial Flow Process |

|---|---|---|---|

| Yield | 80–85% | 72–78% | 88–92% |

| Purity | >85% | >90% | >95% |

| Reaction Time | 8–12 hours | 3–4 hours | 1–2 hours |

| Scalability | Moderate | High | Very High |

| Byproduct Formation | Low | Moderate | Negligible |

Emerging Methodologies

Recent advances focus on photoredox catalysis and enzymatic methylation. For instance, visible-light-mediated methylation using methanol as a methyl source shows promise for reducing reliance on toxic alkyl halides. Pilot studies report 65% yields under ambient conditions, though scalability remains a challenge.

Challenges and Optimization

-

Over-Methylation: Excess methyl iodide or prolonged reaction times lead to dimethylated byproducts. Kinetic monitoring via thin-layer chromatography (TLC) mitigates this issue.

-

Catalyst Recovery: Pd/C reuse in hydrogenation requires stringent oxidation controls to maintain activity.

-

Regulatory Compliance: Residual solvent levels (e.g., DMF) must adhere to ICH Q3C guidelines, necessitating rigorous drying protocols.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Aminophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Chemistry

In chemical research, N-(4-Aminophenyl)-N-methylmethanesulfonamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfone derivatives |

| Reduction | Sodium borohydride | Amine derivatives |

| Substitution | Nucleophiles (amines, thiols) | Substituted sulfonamides |

Biology

The compound is investigated for its potential as an enzyme inhibitor and as a building block for biologically active compounds. Preliminary studies suggest that it may interact with specific molecular targets, mimicking natural substrates to inhibit enzyme activity. This inhibition could disrupt metabolic pathways relevant to various diseases.

Medicine

This compound has been explored for its therapeutic properties , particularly its antimicrobial and anticancer activities. Studies have indicated its efficacy against certain bacterial strains, including Mycobacterium tuberculosis, showcasing its potential as a novel anti-tuberculosis agent . The compound's mechanism of action involves binding to enzyme active sites, leading to the disruption of critical biological processes.

Case Studies and Structure-Activity Relationship (SAR)

Several case studies highlight the importance of this compound in drug design and development:

- Anti-Tuberculosis Activity : Research indicated that modifications to the sulfonamide group significantly affect the compound's potency against Mtb. The presence of specific functional groups was crucial for maintaining biological activity .

- Structure-Activity Relationship (SAR) : Analyzing SAR provides insights into how structural changes influence biological activity. For instance, methylation at certain positions can lead to decreased efficacy, emphasizing the need for careful design in drug development .

Mecanismo De Acción

The mechanism of action of N-(4-Aminophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of N-(4-Aminophenyl)-N-methylmethanesulfonamide, the following sulfonamide derivatives are compared based on structural features, physicochemical properties, and applications:

Structural and Physicochemical Comparisons

Actividad Biológica

N-(4-Aminophenyl)-N-methylmethanesulfonamide (commonly referred to as the compound) is an organic molecule with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a methylated nitrogen and a 4-aminophenyl group. This structure confers unique chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.

The biological activity of this compound can be attributed to its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting various biological pathways, including:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic processes. For example, it may act as an inhibitor of DNA methyltransferases, which are crucial in epigenetic regulation .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by bacteria or fungi .

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds in the N-phenylbenzamide class, which may share similar mechanisms with this compound. For instance:

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In related studies:

- Cytotoxic Effects : Compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, including leukemia cells. The mechanism often involves the inhibition of DNA methyltransferases, leading to reactivation of silenced genes associated with tumor suppression .

Case Studies and Research Findings

Future Directions

The ongoing exploration of this compound's biological activity suggests several avenues for future research:

- Mechanistic Studies : Further investigation into the specific pathways affected by this compound could provide insights into its therapeutic potential.

- Synthesis of Derivatives : Developing new derivatives with modified structures may enhance potency and selectivity against target enzymes or pathogens.

- Clinical Trials : Promising preclinical findings should lead to clinical evaluations to assess safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Aminophenyl)-N-methylmethanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between methanesulfonyl chloride and N-methyl-1,4-phenylenediamine derivatives. Key parameters include maintaining a pH-controlled aqueous environment (room temperature, 10–12 hours) to avoid over-sulfonation. Crystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances purity . Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and characterization by H NMR (δ 2.8 ppm for methylsulfonamide CH, δ 6.5–7.2 ppm for aromatic protons) confirms product identity.

Q. How is the molecular conformation of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K reveals a V-shaped conformation with dihedral angles between aromatic rings (~45.86°) and C–S–N–C torsion angles (~67.9–70.2°). Space group assignments (e.g., P222) and refinement parameters (R factor ≤ 0.058, wR ≤ 0.122) ensure accuracy. Hydrogen bonding networks (N–H⋯O and N–H⋯N) stabilize the crystal lattice, forming 3D arrays .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm sulfonamide S=O stretches (~1150–1350 cm) and N–H bending (~1600 cm).

- H/C NMR : Assign methylsulfonamide (δ 2.8–3.1 ppm for H; δ 40–45 ppm for C) and aromatic protons (δ 6.5–7.2 ppm).

- Mass Spectrometry : ESI-MS (m/z 215.07 [M+H]) validates molecular weight .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the conformational stability and hydrogen bonding of this compound derivatives?

- Methodological Answer : Comparative SC-XRD studies of analogs (e.g., nitro or methyl substituents) show significant variations in dihedral angles (45.86° vs. 86.1° in nitro derivatives) and torsion angles (±60–70°). Electron-withdrawing groups reduce N–H⋯O bond strength, while electron-donating groups enhance lattice stability. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% O⋯H contributions in the parent compound) .

Q. What computational approaches predict the biological activity of this compound analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts correlate substituent effects with bioactivity. For example, methyl groups at the para position increase hydrophobicity (logP +0.5), enhancing membrane permeability. MD simulations (GROMACS) assess binding stability to targets like carbonic anhydrase (RMSD < 2 Å over 100 ns) .

Q. How can contradictory crystallographic data for sulfonamide derivatives be resolved?

- Methodological Answer : Discrepancies in hydrogen bonding patterns (e.g., N–H⋯O vs. N–H⋯N dominance) arise from solvent polarity and crystallization kinetics. Redundant synchrotron data collection (λ = 0.7–1.0 Å) and multipole refinement (HARt program) improve electron density maps. Statistical analysis (e.g., R < 5%) ensures reproducibility across datasets .

Q. What role does the –NH group play in the compound’s reactivity and derivatization potential?

- Methodological Answer : The para-amino group enables regioselective functionalization (e.g., acylation, diazotization). Kinetic studies (UV-Vis monitoring at 280 nm) show acetylation proceeds with k = 0.15 min in acetic anhydride. Coupling with aldehydes (Schiff base formation) produces imine derivatives (λ ~400 nm), useful in coordination chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.